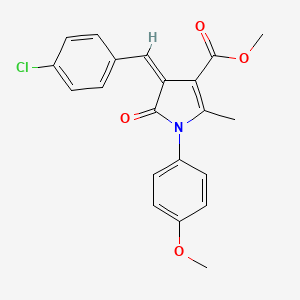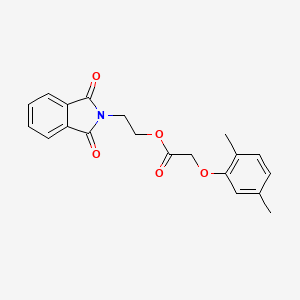![molecular formula C20H21N3O2S B11639479 (2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11639479.png)
(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2E)-2-{(2E)-[1-(4-metoxifenil)etilidén]hidrazinilideno}-5-(4-metilbencil)-1,3-tiazolidin-4-ona es una molécula orgánica compleja que presenta un núcleo de tiazolidinona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-2-{(2E)-[1-(4-metoxifenil)etilidén]hidrazinilideno}-5-(4-metilbencil)-1,3-tiazolidin-4-ona típicamente involucra múltiples pasos:
Formación del intermedio hidrazona: Este paso implica la reacción de 1-(4-metoxifenil)etanona con hidrato de hidracina en condiciones ácidas para formar el intermedio hidrazona.
Ciclación: El intermedio hidrazona luego se hace reaccionar con isotiocianato de 4-metilbencilo en condiciones básicas para formar el anillo de tiazolidinona.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidinona, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a la parte de hidrazona, convirtiéndola en el derivado de hidrazina correspondiente.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como nitración o halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como ácido nítrico para la nitración o bromo para la bromación.
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de hidrazina.
Sustitución: Compuestos aromáticos nitrados o halogenados.
Aplicaciones Científicas De Investigación
Química
El compuesto se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de compuestos heterocíclicos.
Biología
En la investigación biológica, se estudia por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina
El compuesto se investiga por su potencial como agente terapéutico debido a su capacidad para interactuar con varios objetivos biológicos.
Industria
En el sector industrial, puede utilizarse en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-{(2E)-[1-(4-metoxifenil)etilidén]hidrazinilideno}-5-(4-metilbencil)-1,3-tiazolidin-4-ona implica su interacción con macromoléculas biológicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías exactas dependen de la aplicación específica, como la actividad antimicrobiana o anticancerígena.
Comparación Con Compuestos Similares
Compuestos similares
- (2E)-2-{(2E)-[1-(4-metoxifenil)etilidén]hidrazinilideno}-5-(4-clorobencil)-1,3-tiazolidin-4-ona
- (2E)-2-{(2E)-[1-(4-metoxifenil)etilidén]hidrazinilideno}-5-(4-nitrobencil)-1,3-tiazolidin-4-ona
Singularidad
La singularidad de (2E)-2-{(2E)-[1-(4-metoxifenil)etilidén]hidrazinilideno}-5-(4-metilbencil)-1,3-tiazolidin-4-ona radica en su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de los grupos metoxi y metilo puede mejorar su lipofilicidad y potencialmente mejorar su interacción con objetivos biológicos.
Propiedades
Fórmula molecular |
C20H21N3O2S |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
(2E)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-13-4-6-15(7-5-13)12-18-19(24)21-20(26-18)23-22-14(2)16-8-10-17(25-3)11-9-16/h4-11,18H,12H2,1-3H3,(H,21,23,24)/b22-14+ |
Clave InChI |
KSRPXQBWLYPLBL-HYARGMPZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C(/C)\C3=CC=C(C=C3)OC)/S2 |
SMILES canónico |
CC1=CC=C(C=C1)CC2C(=O)NC(=NN=C(C)C3=CC=C(C=C3)OC)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-{5-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11639397.png)
![N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639401.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639409.png)
![5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639411.png)


![2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11639424.png)

![4-[(4-Ethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11639445.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639469.png)
![(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639471.png)
![Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11639473.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639475.png)
